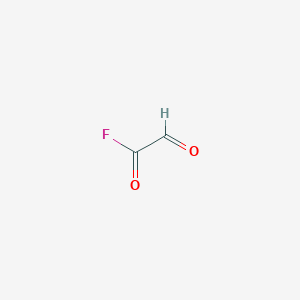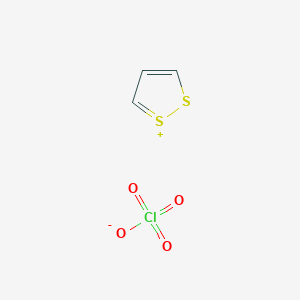
1,2-Dithiol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dithiol-1-ium perchlorate is an organosulfur compound characterized by the presence of two thiol groups and a perchlorate anion. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dithiol-1-ium perchlorate can be synthesized through the reaction of 1,2-dithiol with perchloric acid. The reaction typically involves the following steps:
Preparation of 1,2-Dithiol: This can be achieved by the reaction of 1,2-dichloroethane with sodium bisulfide in an aqueous medium.
Formation of this compound: The prepared 1,2-dithiol is then reacted with perchloric acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dithiol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding dithiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Zinc and hydrochloric acid are often used as reducing agents.
Substitution: Active methylene compounds and hydroxylamine-O-sulfonic acid are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: 1,2-Dithiol.
Substitution: Heterocycles such as pyrimidine and thiazole derivatives.
Applications De Recherche Scientifique
1,2-Dithiol-1-ium perchlorate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s reactivity with thiol groups makes it useful in studying protein interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 1,2-Dithiol-1-ium perchlorate involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanedithiol: Similar in structure but lacks the perchlorate anion.
1,3-Propanedithiol: Contains thiol groups on adjacent carbon atoms but has different reactivity and applications.
Benzene-1,2-dithiol: An aromatic dithiol with distinct chemical properties.
Uniqueness
1,2-Dithiol-1-ium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific chemical interactions.
Propriétés
Numéro CAS |
58474-31-0 |
|---|---|
Formule moléculaire |
C3H3ClO4S2 |
Poids moléculaire |
202.6 g/mol |
Nom IUPAC |
dithiol-1-ium;perchlorate |
InChI |
InChI=1S/C3H3S2.ClHO4/c1-2-4-5-3-1;2-1(3,4)5/h1-3H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
MHZOYVUAQOUZLN-UHFFFAOYSA-M |
SMILES canonique |
C1=CS[S+]=C1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



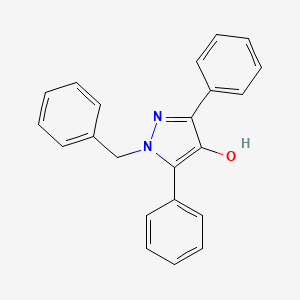
![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
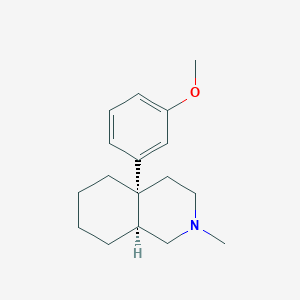
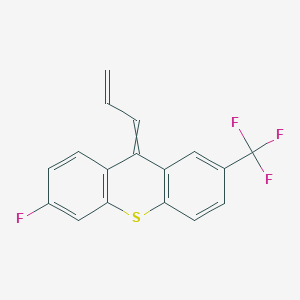
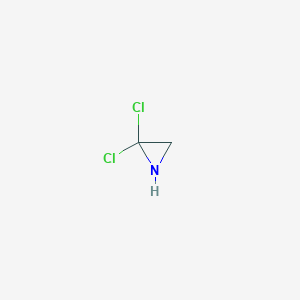

![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
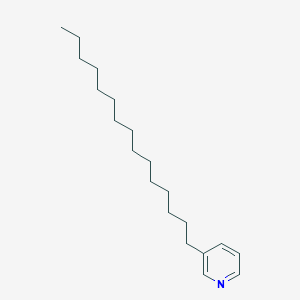
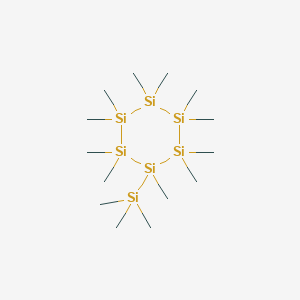
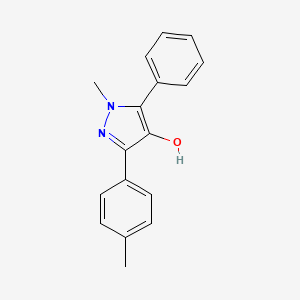

![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
